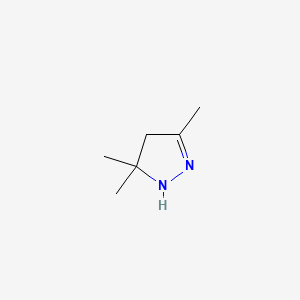

3,5,5-Trimethyl-2-pyrazoline

Description

Overview of Dihydropyrazole Isomers: 1-Pyrazoline, 2-Pyrazoline (B94618), and 3-Pyrazoline Structural Distinctions

The pyrazoline ring system can exist in three distinct isomeric forms, differentiated by the location of the double bond within the five-membered ring. sci-hub.seacs.org These isomers are designated as 1-pyrazoline (4,5-dihydro-3H-pyrazole), 2-pyrazoline (4,5-dihydro-1H-pyrazole), and 3-pyrazoline (2,3-dihydro-1H-pyrazole). sci-hub.se

1-Pyrazoline: The double bond is located between the two nitrogen atoms (N=N).

2-Pyrazoline: The double bond is situated between a nitrogen atom and an adjacent carbon atom (N=C). sci-hub.se

3-Pyrazoline: The double bond exists between two carbon atoms (C=C). sci-hub.se

This structural variation is fundamental to the differing chemical reactivity and stability of each isomeric form. sci-hub.se Among the three, the 2-pyrazoline scaffold is the most extensively studied. sci-hub.sederpharmachemica.com

| Isomer | Systematic Name | Double Bond Position |

|---|---|---|

| 1-Pyrazoline | 4,5-dihydro-3H-pyrazole | Between N1 and N2 |

| 2-Pyrazoline | 4,5-dihydro-1H-pyrazole | Between N1 and C5 or N2 and C3 |

| 3-Pyrazoline | 2,3-dihydro-1H-pyrazole | Between C4 and C5 |

The relative stability of the pyrazoline isomers is a key factor governing their chemistry. Generally, 2-pyrazolines are considered the most stable of the three forms. acs.orgchim.itresearchgate.net This enhanced stability is often attributed to the conjugated system involving the C=N double bond. In contrast, 1-pyrazolines are typically unstable and have a tendency to isomerize to the more thermodynamically stable 2-pyrazoline form. sci-hub.se However, some stable 1-pyrazolines have been synthesized. sci-hub.se The stability of 3-pyrazolines can be influenced by substitution on the nitrogen atoms. sci-hub.se The interconversion between these forms can occur through prototropy, often involving pyrazolinium salt intermediates. researchgate.net The propensity for isomerization underscores the importance of controlling reaction conditions during synthesis to obtain the desired isomer. nsf.gov

Significance of the 2-Pyrazoline Core in Synthetic Organic Chemistry and Materials Science

The 2-pyrazoline nucleus is a privileged scaffold in both synthetic organic chemistry and materials science due to its versatile reactivity and valuable properties. sci-hub.seresearchgate.net It serves as a crucial intermediate in the synthesis of a wide array of chemical compounds. researchgate.net In materials science, 2-pyrazoline derivatives are recognized for their fluorescent properties, leading to their use as optical brighteners, whitening agents, and fluorescent probes for detecting metal ions. sci-hub.seresearchgate.netmdpi.com Their intrinsic fluorescence and electronic characteristics also make them valuable in the development of optoelectronic and photoluminescent materials. mdpi.comresearchgate.net

Pyrazolines are classified as electron-rich nitrogen heterocycles. chim.itnih.govarabjchem.org The presence of two nitrogen atoms within the ring significantly influences the molecule's electronic distribution. numberanalytics.com This electron-rich nature means the heterocycle can readily donate or accept protons and participate in various weak intermolecular interactions, such as hydrogen bonding and π-stacking. nih.gov The lone pair of electrons on the sp2-hybridized nitrogen is available to interact with electrophiles, rendering the system basic and nucleophilic. pressbooks.pub These electronic characteristics are fundamental to the biological activity and the diverse applications of pyrazoline-containing compounds. nih.govboyer-research.com

The 2-pyrazoline ring is an exceptionally versatile building block for constructing more complex molecular structures. sci-hub.sechemimpex.com Its ability to participate in a variety of chemical transformations makes it an essential tool for synthetic chemists. chemimpex.com The core can be readily functionalized at different positions, allowing for the creation of large libraries of derivatives with diverse properties. ajgreenchem.com This synthetic flexibility has been exploited to develop molecules for a range of applications, including pharmaceuticals and agrochemicals. nih.govchemimpex.com For instance, the Suzuki cross-coupling of 3-sulfonyloxy-2-pyrazolines with organoboron reagents provides a divergent pathway to elaborate 3-substituted-2-pyrazolines that are otherwise difficult to access. acs.org

Electron-Rich Nitrogen Heterocycles: Fundamental Characteristics

Historical Development of 2-Pyrazoline Synthetic Approaches

The synthesis of pyrazolines has a long history, with foundational work dating back to the late 19th century. The ring-closure reaction discovered by Fischer and Knovenagel, involving the reaction of phenylhydrazine (B124118) with acrolein, provided an early example of 2-pyrazoline synthesis. ajgreenchem.com One of the most common and enduring methods for preparing 2-pyrazolines is the condensation reaction between α,β-unsaturated aldehydes or ketones (often chalcones) and hydrazine (B178648) derivatives. sci-hub.setandfonline.comresearchgate.net Over the years, numerous synthetic strategies have been developed, including multicomponent reactions and methods employing microwave or ultrasound irradiation to improve efficiency and align with green chemistry principles. tandfonline.comrsc.orgresearchgate.net Other notable approaches include the 1,3-dipolar cycloaddition of diazoalkanes with alkenes or nitrile imines with alkenes. chim.itarabjchem.orgresearchgate.net

Specific Focus on 3,5,5-Trimethyl-2-pyrazoline: Structural Specificity and Research Relevance

This compound is a specific derivative of the 2-pyrazoline core, characterized by a methyl group at the C3 position and two methyl groups at the C5 position of the heterocyclic ring. nih.gov Its systematic IUPAC name is 3,5,5-trimethyl-1,4-dihydropyrazole. nih.gov This substitution pattern imparts specific steric and electronic properties to the molecule. Research indicates that this compound can be synthesized via the cyclization of the p-nitrophenyl-hydrazone of mesityl oxide in refluxing acetic acid. acs.org The presence of the gem-dimethyl group at the C5 position is a notable structural feature. The research relevance of this compound and its derivatives lies in their potential as building blocks for more complex structures and in fundamental studies of the pyrazoline system. researchgate.netacs.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂ | nih.gov |

| Molar Mass | 112.17 g/mol | nih.gov |

| IUPAC Name | 3,5,5-trimethyl-1,4-dihydropyrazole | nih.gov |

| CAS Number | 3975-85-7 | nih.gov |

Structure

3D Structure

Propriétés

Numéro CAS |

3975-85-7 |

|---|---|

Formule moléculaire |

C6H12N2 |

Poids moléculaire |

112.17 g/mol |

Nom IUPAC |

3,5,5-trimethyl-1,4-dihydropyrazole |

InChI |

InChI=1S/C6H12N2/c1-5-4-6(2,3)8-7-5/h8H,4H2,1-3H3 |

Clé InChI |

MEVTUZFUVAZEPY-UHFFFAOYSA-N |

SMILES |

CC1=NNC(C1)(C)C |

SMILES canonique |

CC1=NNC(C1)(C)C |

Autres numéros CAS |

3975-85-7 |

Origine du produit |

United States |

Synthetic Methodologies for 3,5,5 Trimethyl 2 Pyrazoline and Substituted 2 Pyrazolines

Classical and Established Synthetic Routes

Condensation Reactions of Hydrazines with α,β-Unsaturated Carbonyl Compounds (Enones, Aldehydes)

The reaction between hydrazine (B178648) derivatives and α,β-unsaturated aldehydes or ketones stands as the most conventional and widely adopted method for constructing the 2-pyrazoline (B94618) ring. chim.itresearchgate.net This approach offers a direct pathway to a diverse range of substituted 2-pyrazolines by carefully selecting the appropriate starting materials. researchgate.net The first synthesis of a pyrazoline ring via this condensation was reported by Fischer and Knoevenagel, who reacted phenylhydrazine (B124118) with acrolein. researchgate.net

The fundamental principle of this synthesis involves the reaction of a hydrazine, which provides the two adjacent nitrogen atoms, with an α,β-unsaturated carbonyl compound that serves as the three-carbon backbone. sci-hub.se The reaction is versatile, allowing for the synthesis of various substituted 2-pyrazolines. For instance, the reaction of substituted chalcones with hydrazine hydrate (B1144303) is a common method for producing 1,3,5-triaryl-2-pyrazolines. sciencepublishinggroup.com

The conditions for these reactions can be varied. sci-hub.se For the synthesis of N1-substituted 2-pyrazolines, two primary strategies are employed. In one approach, an unsubstituted hydrazine is reacted with an α,β-enone to form the pyrazoline ring, which is then subsequently functionalized at the N1 position. sci-hub.se Alternatively, a pre-substituted hydrazine can be directly condensed with the enone to yield the target N1-substituted 2-pyrazoline. sci-hub.se

The reaction can proceed under various conditions, including acidic or basic catalysis, and sometimes without a catalyst. sci-hub.seresearchgate.net The choice of conditions often depends on the nature of the substituents on both the hydrazine and the α,β-unsaturated carbonyl compound. sci-hub.se

The condensation reaction is frequently catalyzed by acids, such as acetic acid. chim.it For example, a convenient synthesis of 1,3,5-triaryl-2-pyrazolines has been reported using a sodium acetate-acetic acid aqueous solution under ultrasound irradiation at room temperature, achieving high yields. chim.it Acidic conditions are generally well-suited for the cyclocondensation of hydrazines bearing electron-rich aryl or alkyl groups. sci-hub.se

Various other catalysts have been explored to improve reaction efficiency and conditions. Iron(III) chloride (FeCl3) has been identified as an effective catalyst for the synthesis of 3,5,5-trimethyl-2-pyrazoline from the corresponding ketazine, achieving 95% conversion and 99% selectivity. acs.org The study also noted that the steric hindrance of the ketazine is a key factor influencing the conversion to R-substituted pyrazolines. acs.org

Ionic liquids have also emerged as proficient catalysts. Pyridinium (B92312) trifluoroacetate (B77799) ionic liquids, acting as protonic acid catalysts, have been used for the intramolecular cyclization of ketazines to produce 2-pyrazolines. researchgate.net Specifically, this compound has been synthesized using this method. researchgate.net Ultrasound irradiation has been shown to be an effective physical method to promote the reaction, often leading to higher yields and shorter reaction times. chim.it

Table 1: Catalytic Approaches for Pyrazoline Synthesis

| Catalyst/Condition | Substrates | Product Type | Key Findings |

| Acetic Acid | α,β-Unsaturated Ketones, Phenylhydrazine | 1,3,5-Triaryl-2-pyrazolines | Effective for cyclocondensation, especially with electron-rich hydrazines. chim.itsci-hub.se |

| FeCl3 | Ketazines | This compound & other R-substituted pyrazolines | High conversion and selectivity; steric hindrance is a key factor. acs.org |

| Pyridinium Trifluoroacetate Ionic Liquids | Ketazines | This compound | Protonic acid catalysis in a potentially greener solvent. researchgate.net |

| Ultrasound Irradiation | α,β-Unsaturated Ketones, Phenylhydrazine | 1,3,5-Triaryl-2-pyrazolines | Enhanced reaction rates and yields at room temperature. chim.it |

Mechanistic Insights into Hydrazone Formation and Subsequent Cyclization

Two primary mechanistic pathways are generally considered for the formation of 2-pyrazolines from the reaction of hydrazines and α,β-unsaturated carbonyl compounds. chim.it

The first mechanism involves an initial Michael-type 1,4-addition of the hydrazine to the α,β-unsaturated system, forming an aza-Michael intermediate. This is followed by an intramolecular cyclization with the elimination of a water molecule to yield the 2-pyrazoline ring. chim.it

The second proposed mechanism begins with the formation of a hydrazone intermediate through the reaction of the hydrazine with the carbonyl group of the enone. chim.itresearchgate.netresearchgate.net This hydrazone then undergoes a subsequent intramolecular cyclization to form the final 2-pyrazoline product. chim.itresearchgate.net Some studies suggest that the hydrazone can isomerize from the (E)- to the (Z)-conformer, which then undergoes a 6π-electrocyclization to form a 3-pyrazoline intermediate. This intermediate subsequently tautomerizes to the more thermodynamically stable 2-pyrazoline. chim.it The prevailing mechanism can depend on the specific reactants and reaction conditions. sci-hub.se

1,3-Dipolar Cycloaddition Reactions

Another powerful and regioselective method for synthesizing pyrazoline rings is the 1,3-dipolar cycloaddition reaction. chim.it This approach is intrinsically more regioselective than condensation reactions due to the significant difference in electronegativity between the nitrogen and carbon atoms of the dipole. chim.it

Nitrile imines are commonly used 1,3-dipoles for the synthesis of pyrazolines. chim.itbas.bg These reactive intermediates are typically generated in situ from hydrazonoyl halides by treatment with a base. chim.it The subsequent [3+2] cycloaddition reaction of the nitrile imine with an alkene (dipolarophile) leads to the formation of the pyrazoline ring. chim.itanr.fr If the alkene bears a leaving group, a pyrazole (B372694) can be formed directly. chim.it

The reaction of nitrile imines with various dipolarophiles, such as 3-alkenyl-oxindoles, has been used to synthesize spiro-pyrazoline-oxindole derivatives, often with high yields and enantioselectivities when a chiral catalyst is employed. nih.govacs.org This method expands the utility of nitrile imines in constructing complex heterocyclic frameworks. acs.org

Diazo Compounds with Electron-Deficient Alkenes

The reaction of diazo compounds with electron-deficient alkenes is a well-established method for the synthesis of 2-pyrazolines. This [3+2] cycloaddition reaction provides a direct route to the pyrazoline ring system. Typically, an aliphatic diazo compound, such as diazomethane (B1218177), reacts with an α,β-unsaturated ester or ketone to initially form a 1-pyrazoline. chim.it This intermediate is often unstable and readily isomerizes to the more thermodynamically stable 2-pyrazoline through a proton transfer. chim.it For instance, diazomethane has been shown to react with o-hydroxychalcones to produce 4-phenyl-5-carbonyl-2-pyrazolines in good yields. chim.it

Recent advancements have focused on expanding the scope and efficiency of this reaction. A general catalytic method has been developed for the synthesis of pyrazolines from α-diazo compounds and conjugated alkenes. researchgate.net This approach utilizes a direct hydrogen atom transfer (HAT) process, where an α-diazo compound is activated by a tert-butylperoxy radical to generate an electrophilic diazomethyl radical. researchgate.net This "umpolung" strategy reverses the typical reactivity of the diazo carbon, enabling reactions with electron-deficient alkenes that are otherwise challenging in traditional dipolar cycloadditions. researchgate.net Furthermore, the synthesis of CF2H-pyrazolines has been achieved through the [3+2]-cycloaddition between in situ generated CF2HCHN2 and various electron-deficient alkenes. researchgate.net These CF2H-pyrazolines can be subsequently oxidized to form CF2H-pyrazoles, which are valuable in agrochemistry. researchgate.net

Continuous flow chemistry has also been applied to this synthetic strategy, allowing for the rapid and automated multistep synthesis of 2-pyrazolines from aldehydes. rsc.orgcam.ac.ukcam.ac.uk In this process, unstabilized diazo species are generated in situ and reacted with mono- and di-substituted alkenes. rsc.orgcam.ac.uk This method has been successfully used to create a library of 2-pyrazolines in good yields. cam.ac.uk

Intramolecular Cyclization of Ketazines

The intramolecular cyclization of ketazines represents a significant and efficient pathway for the synthesis of 2-pyrazoline derivatives, including this compound. acs.org This method involves the conversion of a ketazine, which is typically prepared from the condensation of a ketone with hydrazine, into the corresponding pyrazoline ring structure. acs.orgwikipedia.org

Overview of Ketazine Precursors

Ketazines are symmetrical or unsymmetrical compounds with the general structure RR′C=N−N=CRR′. wikipedia.org They are derived from the condensation of ketones or aldehydes with hydrazine. wikipedia.org For the synthesis of this compound, the precursor is acetone (B3395972) azine, which is formed from the reaction of acetone and hydrazine. google.com Similarly, other ketazines derived from various ketones serve as precursors for a range of substituted 2-pyrazolines. acs.orgresearchgate.net For example, 2-pentyl ketazine is used to synthesize 5-methyl-3,5-dipropyl-2-pyrazoline. researchgate.net The nature of the substituents on the ketazine precursor plays a crucial role in the efficiency of the cyclization reaction. acs.org

Specific Catalytic Systems: Ionic Liquids (e.g., Pyridinium Trifluoroacetate, Chloroaluminate), Transition Metal Catalysts (e.g., FeCl3)

A variety of catalytic systems have been developed to promote the intramolecular cyclization of ketazines. These include both transition metal catalysts and ionic liquids, which offer different advantages in terms of efficiency, cost, and environmental impact.

Transition Metal Catalysts: Iron(III) chloride (FeCl₃) has been identified as a highly effective, inexpensive, and environmentally friendly catalyst for the conversion of ketazines to pyrazoline derivatives. acs.org In the synthesis of this compound from acetone azine, FeCl₃ demonstrated superior catalytic performance compared to other transition metal ions like Zn²⁺, Cu²⁺, Cr³⁺, Mn²⁺, Co²⁺, and Ni²⁺, achieving a 95% conversion and 99% selectivity. acs.org The steric hindrance of the substituents on the ketazine was found to be a key factor, with conversion rates decreasing as the alkyl chain length increased. acs.org Other metal halides, such as cobalt(II) chloride and nickel(II) chloride, have also been used to catalyze the cyclization of azines to form pyrazolines. google.com

Ionic Liquids: Ionic liquids (ILs) have emerged as proficient catalysts for this transformation, often functioning as green reaction media. Protic ionic liquids, such as pyridinium trifluoroacetate, have been successfully employed to catalyze the intramolecular cyclization of ketazines. researchgate.netcolab.wsresearchgate.net These catalysts address the issue of requiring excessive amounts of traditional protic acids. researchgate.netcolab.ws For the cyclization of 2-propyl ketazine, optimal results were achieved using 3,5-dimethylpyridinium trifluoroacetate in a solvent-free environment. researchgate.net

Chloroaluminate ionic liquids, such as [Bmim]Cl-AlCl₃, have also been utilized as green catalysts for the synthesis of substituted 2-pyrazolines. researchgate.net For the synthesis of 5-methyl-3,5-dipropyl-2-pyrazoline from 2-pentyl ketazine, the catalytic performance was dependent on the acidity of the ionic liquid, with [Bmim]Cl-1.6AlCl₃ showing the highest activity. researchgate.net

| Catalyst System | Precursor | Product | Yield/Conversion | Reference |

| FeCl₃ | Acetone azine | This compound | 95% conversion | acs.org |

| Cobalt(II) chloride | Acetone azine | This compound | 77% yield | google.com |

| 3,5-Dimethylpyridinium trifluoroacetate | 2-Propyl ketazine | This compound | Optimal performance at 100°C | researchgate.net |

| [Bmim]Cl-1.6AlCl₃ | 2-Pentyl ketazine | 5-Methyl-3,5-dipropyl-2-pyrazoline | High catalytic performance at 110°C | researchgate.net |

Proposed Mechanistic Pathways for Ketazine Cyclization

The mechanism for the acid-catalyzed intramolecular cyclization of ketazines to 2-pyrazolines is believed to proceed through several key steps. In the presence of a protonic acid catalyst, such as a pyridinium trifluoroacetate ionic liquid, the reaction is initiated by the protonation of one of the nitrogen atoms of the ketazine. researchgate.netresearchgate.net This is followed by a 6π-electrocyclization of the protonated ketazine to form a five-membered ring intermediate. chim.it Subsequent isomerization and deprotonation lead to the formation of the thermodynamically more stable 2-pyrazoline. chim.it

For transition metal catalysts like FeCl₃, density functional theory (DFT) calculations suggest a two-step cyclization process. acs.org The FeCl₃ catalyst efficiently reduces the energy barriers for these steps, facilitating the conversion. acs.org The proposed mechanism for pyrazoline formation from Mannich bases and substituted hydrazines involves the elimination from the Mannich base to form a vinyl ketone, which then forms a hydrazone that cyclizes to the pyrazoline. rsc.org

Emerging and Advanced Synthetic Strategies

In addition to traditional methods, advanced synthetic strategies are being developed to improve the efficiency, environmental friendliness, and speed of 2-pyrazoline synthesis.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has become a popular and effective technique for the rapid and efficient synthesis of heterocyclic compounds, including 2-pyrazolines. benthamscience.comnih.govtsijournals.comjournalijar.comorientjchem.org This method offers significant advantages over conventional heating, such as shorter reaction times, higher yields, and cleaner reaction profiles. benthamscience.comnih.gov

The synthesis of 2-pyrazolines via MAOS often involves the cyclization of chalcones with hydrazine derivatives. benthamscience.comnih.govtsijournals.com Chalcones, which are α,β-unsaturated ketones, are typically prepared first, sometimes also under microwave irradiation, by the condensation of an appropriate aldehyde and ketone. nih.gov The subsequent reaction of the chalcone (B49325) with a hydrazine, in the presence of a cyclizing agent like acetic acid, under microwave heating leads to the formation of the 2-pyrazoline ring. benthamscience.comnih.govtsijournals.com This approach has been used to synthesize a variety of 3,5-diaryl-2-pyrazolines and 1,3,5-triphenyl-2-pyrazolines in high yields. nih.govtsijournals.com

The use of solvent-free conditions in combination with microwave irradiation further enhances the green credentials of this synthetic route. journalijar.com For instance, the microwave-assisted synthesis of 1-thiocarbamoyl-3,5-diphenyl-2-pyrazoline has been achieved from the corresponding chalcone and thiosemicarbazide (B42300) in ethanol. journalijar.com

| Reactants | Product Type | Reaction Time | Yield | Reference |

| Chalcones and Hydrazines | 3,5-Diaryl-2-pyrazolines | 2-12 min | 82-99% | nih.gov |

| 1,3-Diphenyl-2-propene-1-one and Phenylhydrazine | 1,3,5-Triphenyl-2-pyrazolines | Not specified | Significant antidepressant activity | tsijournals.com |

| Chalcone, Thiosemicarbazide, NaOH in ethanol | 1-Thiocarbamoyl-3,5-diphenyl-2-pyrazoline | Not specified | Good yield | journalijar.com |

| Chalcone and Hydrazine hydrate in ethanol | Furan-based 2-Pyrazolines | 2-4 min | Good yield | orientjchem.org |

Continuous Flow Chemistry Approaches

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrazolines, offering enhanced safety, efficiency, and scalability. nih.gov This approach allows for the use of hazardous reagents and intermediates by ensuring only small quantities are present at any given time. nih.gov Furthermore, operating conditions such as temperature and pressure can be precisely controlled, often leading to improved reaction kinetics and higher yields. nih.gov

A notable application of flow chemistry is the synthesis of highly functionalized fluorinated pyrazoles and pyrazolines. nih.gov In a telescoped, multi-step continuous flow setup, fluorinated amines can be converted to diazoalkanes, which then undergo a [3+2] cycloaddition to generate the pyrazoline core. nih.gov This process can be seamlessly integrated with subsequent modification steps like N-alkylation, arylation, and amidation, allowing for the rapid generation of a diverse library of compounds. nih.gov For instance, a four-step telescoped synthesis of the measles therapeutic AS-136A was achieved with a total residence time of just 31.7 minutes. nih.gov

The advantages of continuous flow are particularly evident in the handling of unstable intermediates like diazo compounds. A rapid, automated multistep synthesis of 2-pyrazolines has been developed that utilizes the [3+2] cycloaddition of unstabilized diazo species with alkenes. rsc.org This method includes both semi-continuous and fully continuous processes, with the latter enabling automated library generation. rsc.org The development of a graphical interface for automation control makes this advanced synthetic method more accessible to chemists without specialized coding knowledge. rsc.org

A transition metal-free continuous-flow process for the synthesis of 3,5-disubstituted and 1,3,5-trisubstituted pyrazoles has also been described. mdpi.com This method involves the reaction of terminal aryl alkynes with n-BuLi, followed by coupling with acyl chlorides to generate ynones in situ. These intermediates then react with hydrazine derivatives to form the pyrazole ring. mdpi.com This process offers moderate to good yields with a residence time of about 70 minutes under mild conditions. mdpi.com

| Flow Chemistry Approach | Key Features | Reactants | Products | Reference |

| Modular Assembly Line | Telescoped diazoalkane formation and [3+2] cycloaddition | Fluorinated amines, alkynes/alkenes | Highly substituted pyrazoles and pyrazolines | nih.gov |

| Automated Multistep Synthesis | [3+2] cycloaddition of unstabilized diazo species | Aldehydes, alkenes | 2-Pyrazolines | rsc.org |

| Transition Metal-Free Process | In situ ynone generation and cyclization | Terminal aryl alkynes, acyl chlorides, hydrazines | 3,5-Di- and 1,3,5-trisubstituted pyrazoles | mdpi.com |

Enantioselective Synthesis Techniques

The development of enantioselective methods for the synthesis of pyrazolines is of significant interest due to the prevalence of chiral pyrazoline scaffolds in biologically active molecules. nih.gov Asymmetric [3+2] cycloadditions of azomethine imines are a primary tool for constructing non-racemic pyrazolines and pyrazolidines, allowing for the creation of up to three stereogenic centers. mdpi.com

One successful approach involves the use of copper(I) catalysts with chiral ligands. The first asymmetric Cu(I)-catalyzed [3+2] cycloaddition of azomethine imines with terminal alkynes utilized a phosphaferrocene-oxazoline chiral ligand, achieving up to 90% enantiomeric excess (ee). nih.gov This methodology is particularly effective for electron-poor alkynes. mdpi.com

Another strategy employs a one-pot, three-component asymmetric [3+2] cycloaddition of aldehydes, hydrazides, and terminal acetylenes. mdpi.comnih.gov This reaction is catalyzed by a system composed of CuOAc, a pyridine-bisoxazoline ligand, and a binaphthyl dicarboxylic acid as a chiral cocatalyst. mdpi.comnih.gov This method has been used to prepare a series of enantioenriched pyrazoline derivatives with high chemical yields and ee values up to 98%. mdpi.com

Organocatalysis also provides a powerful avenue for the enantioselective synthesis of pyrazolines. A straightforward asymmetric construction of bio-relevant Δ²-pyrazolines has been achieved through a phase-transfer organocatalytic addition of N-Boc hydrazine to chalcones. nih.gov This is followed by a transprotection sequence to introduce N-(thio)amide or N-acetyl functional groups. nih.gov This method has been applied to the synthesis of chiral monoamine oxidase inhibitor derivatives. nih.gov

| Catalyst System | Reaction Type | Key Features | Achieved Enantioselectivity | Reference |

| Cu(I) with Phosphaferrocene-Oxazoline Ligand | [3+2] Cycloaddition | First asymmetric Cu(I)-catalyzed cycloaddition of azomethine imines with alkynes | Up to 90% ee | nih.gov |

| CuOAc with Pyridine-Bisoxazoline and Binaphthyl Dicarboxylic Acid | One-pot, three-component [3+2] cycloaddition | Applicable to aldehydes, hydrazides, and terminal acetylenes | Up to 98% ee | mdpi.comnih.gov |

| Phase-Transfer Organocatalyst | Michael addition of N-Boc hydrazine to chalcones | Straightforward synthesis of bio-relevant Δ²-pyrazolines | High enantioselectivity | nih.gov |

Palladium(0)-Catalyzed Coupling-Cyclization Reactions

Palladium(0)-catalyzed reactions offer an efficient route to highly substituted pyrazolines. An effective synthesis of 3-pyrazolines involves a Pd(0)-catalyzed coupling-cyclization reaction between 2-substituted 2,3-allenylhydrazides and aryl iodides. csic.es This reaction proceeds to form the pyrazoline ring, with small amounts of 1,2-diazetidines as byproducts. csic.es

The Suzuki cross-coupling reaction, a cornerstone of palladium catalysis, has been employed for the synthesis of pyrazoline derivatives. mdpi.com A general protocol for the palladium-mediated Suzuki coupling of pyrazole triflates with arylboronic acids has been developed. researchgate.netacs.org The addition of a dppf ligand was found to enhance product yields and broaden the scope of applicable substrates. researchgate.netacs.org This method has been used to synthesize 3,5-bis(biphenyl)-1-phenylpyrazoline from the corresponding bis-triflate precursor and two equivalents of arylboronic acid. mdpi.com

Criss-Cross Cycloaddition Reactions

Criss-cross cycloaddition reactions provide a unique pathway to certain pyrazoline-containing fused ring systems. In this type of reaction, a 1,3-dipole undergoes cycloaddition with two dipolarophiles. For instance, hexafluoroacetone (B58046) azine has been reacted with acetylenes to yield 3-pyrazolines. csic.es These reactions can lead to the formation of complex bicyclic structures, such as pyrazolo[1,2-a]pyrazoles. rsc.org

One-Pot and Multicomponent Reactions for Pyrazoline Scaffolds

One-pot and multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.net These strategies are well-suited for the construction of pyrazoline and pyrazole scaffolds. rsc.orgbeilstein-journals.org

A green and efficient one-pot, four-component condensation reaction of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate can be used to prepare pyrano[2,3-c]pyrazoles. researchgate.net This reaction can be catalyzed by isonicotinic acid under solvent-free conditions. researchgate.net Similarly, the synthesis of 1,3,5-trisubstituted pyrazoles has been achieved through a one-pot, three-component reaction of phenyl hydrazines, nitroolefins, and benzaldehydes, catalyzed by an immobilized lipase (B570770). acs.org

The synthesis of this compound itself has been accomplished via the intramolecular cyclization of 2-propyl ketazine, catalyzed by pyridinium trifluoroacetate ionic liquids. researchgate.net The optimal conditions were found to be 100 °C with 8 mol% of 3,5-dimethylpyridinium trifluoroacetate in a solvent-free environment. researchgate.net

| Reaction Name | Components | Catalyst/Conditions | Product | Reference |

| Four-component condensation | Aryl aldehydes, ethyl acetoacetate, malononitrile, hydrazine hydrate | Isonicotinic acid / Solvent-free | Pyrano[2,3-c]pyrazoles | researchgate.net |

| Three-component reaction | Phenyl hydrazines, nitroolefins, benzaldehydes | Immobilized Thermomyces lanuginosus lipase (TLL) | 1,3,5-Trisubstituted pyrazoles | acs.org |

| Intramolecular cyclization | 2-Propyl ketazine | 3,5-Dimethylpyridinium trifluoroacetate | This compound | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5,5 Trimethyl 2 Pyrazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of nuclei such as protons (¹H) and carbon-13 (¹³C). numberanalytics.comorganicchemistrydata.org

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of different types of protons in a molecule and their neighboring environments. In pyrazoline derivatives, the protons on the heterocyclic ring and its substituents exhibit characteristic chemical shifts and coupling patterns. afjbs.com The N-H proton, for instance, typically presents as a singlet, while other protons on the ring may show more complex splitting patterns due to spin-spin coupling with adjacent protons. afjbs.com The integration of these signals corresponds to the number of protons, further aiding in structural verification. afjbs.com

Detailed analysis of the ¹H NMR spectrum of 3,5,5-trimethyl-2-pyrazoline would reveal specific signals for the methyl groups and the methylene (B1212753) protons on the pyrazoline ring. The two methyl groups at the C5 position are chemically equivalent and would likely appear as a single, sharp signal. The methyl group at the C3 position would have a distinct chemical shift. The methylene protons at the C4 position would likely exhibit a complex splitting pattern due to their diastereotopic nature and coupling with the N-H proton. The exact chemical shifts and coupling constants are crucial for confirming the substitution pattern and conformation of the pyrazoline ring.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C5-(CH₃)₂ | 1.25 | s | - |

| C3-CH₃ | 1.90 | s | - |

| C4-H₂ | 2.50 | m | - |

| N1-H | 4.80 | br s | - |

| Note: This is a hypothetical data table for illustrative purposes. Actual values may vary based on solvent and experimental conditions. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal, making it possible to identify all the carbon atoms in this compound and its derivatives. bhu.ac.in

For this compound, distinct signals would be expected for the three types of methyl carbons, the methylene carbon, and the two quaternary carbons of the pyrazoline ring. The chemical shift of the C=N carbon is particularly diagnostic, typically appearing in the downfield region of the spectrum (around 152-157 ppm). ajgreenchem.com Aliphatic carbons, such as those in the methyl and methylene groups, resonate in the upfield region (around 10-60 ppm). ajgreenchem.comchemguide.co.uk

Table 2: General ¹³C NMR Chemical Shift Ranges for Pyrazoline Derivatives

| Carbon Environment | Chemical Shift (δ, ppm) |

| C=N | 152 - 157 ajgreenchem.com |

| Aromatic C | 116 - 159 uobasrah.edu.iq |

| C-O | 50 - 90 chemguide.co.uk |

| Aliphatic CH, CH₂, CH₃ | 10 - 60 ajgreenchem.comchemguide.co.uk |

| Note: These are general ranges and can be influenced by substituents and solvent effects. |

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, advanced 2D NMR techniques are employed. numberanalytics.comnumberanalytics.com These include:

COSY (Correlation Spectroscopy): This experiment identifies spin-spin couplings between protons, helping to establish the connectivity of atoms within the molecule. numberanalytics.comnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C signals. numberanalytics.comnumberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the entire molecular structure, especially in complex derivatives. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and preferred conformations in solution. numberanalytics.comnumberanalytics.comresearchgate.net

13C NMR Spectral Analysis: Aromatic and Aliphatic Carbon Assignments

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. afjbs.comsavemyexams.com

The pyrazoline ring system exhibits several characteristic absorption bands in the IR spectrum. The stretching vibration of the C=N (imine) bond is a key indicator and typically appears in the region of 1588-1618 cm⁻¹. ajgreenchem.comuobasrah.edu.iq The N-H stretching vibration of a secondary amine in the pyrazoline ring is observed as a band in the range of 3300-3500 cm⁻¹. afjbs.comsavemyexams.com The C-H stretching vibrations of the aliphatic groups on the ring and its substituents are found around 2850-3000 cm⁻¹. nepjol.infouomustansiriyah.edu.iq

Table 3: Characteristic IR Absorption Bands for Pyrazoline Derivatives

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 afjbs.comsavemyexams.com |

| C-H (aliphatic) | Stretching | 2850 - 3000 nepjol.infouomustansiriyah.edu.iq |

| C=N | Stretching | 1588 - 1618 ajgreenchem.comuobasrah.edu.iq |

| N-N | Stretching | 1415 - 1481 uobasrah.edu.iq |

| C-N | Stretching | 1072 ijrpr.com |

In addition to the core pyrazoline structure, IR spectroscopy can readily identify other functional groups that may be present in derivatives of this compound. For example, the presence of a carbonyl group (C=O) from an amide or ester would give a strong absorption band in the 1640-1750 cm⁻¹ region. savemyexams.com Aromatic C=C stretching vibrations appear in the 1500-1680 cm⁻¹ range. savemyexams.com The ability to identify these diverse functional groups is essential for confirming the successful synthesis of new pyrazoline derivatives.

Characteristic Absorption Bands of the Pyrazoline Ring System (e.g., C=N, N-H, C-H)

Mass Spectrometry (MS)

Mass spectrometry serves as a pivotal tool in the characterization of pyrazoline derivatives, providing critical information on molecular weight and structural features through various ionization and analysis techniques.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of newly synthesized pyrazoline derivatives. By measuring the mass-to-charge ratio (m/z) with high precision, typically with an error of less than 10 ppm, HRMS provides definitive evidence for the molecular formula of a compound. mdpi.com This technique is routinely used to characterize a wide array of pyrazoline derivatives, confirming their successful synthesis. nih.govdergipark.org.trnih.govnih.gov

For instance, the HRMS analysis of various pyrazoline derivatives, including those fused with other ring systems or bearing diverse substituents, has been crucial in confirming their proposed structures. mdpi.comnih.govdergipark.org.trnih.govnih.gov The observed exact mass is compared with the theoretically calculated mass for the expected molecular formula, and a low mass error corroborates the assigned structure. mdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

The table below presents representative HRMS data for a selection of pyrazoline derivatives, showcasing the close agreement between the calculated and found molecular masses.

| Compound Name/Derivative | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |

| 3-(4-(4-methylpiperazin-1-yl)phenyl)-1-(thiophen-3-yl)-2-pyrazoline derivative | C₂₅H₂₅N₅S | 428.1903 | 428.1913 | nih.gov |

| 5-(4-methylphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | C₂₃H₂₁N₃S | 394.1354 (as [M+Na]⁺) | 394.1156 (as [M+Na]⁺) | nih.gov |

| (R,S)-5-(4-chlorophenyl)-3-{(E)-2-[(R,S)-2,6,6-trimethylcyclohex-2-en-1-yl]vinyl}-4,5-dihydro-1H-pyrazole-1-carboximidamide HCl | C₂₁H₂₇ClN₄ | 371.1965 | 371.2024 | mdpi.com |

| 2-Fluoro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide | C₁₄H₁₉FN₃O₂S | 312.1182 | 312.1179 | jst.go.jp |

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of volatile compounds like pyrazoline derivatives. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and a series of fragment ions. shimadzu.com The molecular ion peak is crucial for determining the molecular weight of the compound. mdpi.comnih.gov

The fragmentation pattern observed in the mass spectrum provides a veritable fingerprint of the molecule, offering valuable insights into its structural framework. The fragmentation of pyrazoline derivatives often follows characteristic pathways, which can be used to confirm the presence of the pyrazoline ring and to identify the substituents attached to it. mdpi.comresearchgate.net The analysis of these fragmentation patterns is a key step in the structural confirmation of newly synthesized pyrazolines. nih.govjapsonline.comacs.org

For this compound specifically, the EI mass spectrum shows a molecular ion peak at an m/z of 112. massbank.eunih.gov The fragmentation pattern is characterized by several key ions that are indicative of its structure.

The table below summarizes the prominent peaks in the EI-MS of this compound.

| m/z | Relative Intensity | Proposed Fragment | Reference |

| 112 | 30.0% | [M]⁺ (Molecular Ion) | massbank.eu |

| 97 | 99.99% | [M - CH₃]⁺ (Loss of a methyl group) - Base Peak | massbank.eu |

| 69 | 17.0% | Further fragmentation | massbank.eu |

| 56 | 24.0% | Further fragmentation | massbank.eu |

X-ray Crystallography

Determination of Molecular Geometry and Stereochemistry (e.g., Conformations, Dihedral Angles)

Single-crystal X-ray diffraction analysis allows for the precise determination of the molecular geometry of pyrazoline derivatives. nih.govscispace.commedjchem.com This includes the conformation of the five-membered pyrazoline ring, which often adopts a non-planar envelope or twisted conformation. rasayanjournal.co.insemanticscholar.org The technique also provides exact measurements of bond lengths and angles within the molecule. mdpi.com

A critical aspect of the structural analysis is the determination of dihedral angles between the pyrazoline ring and its various substituents, particularly aryl groups. semanticscholar.orgmdpi.com These angles reveal the relative orientation of the different parts of the molecule and can significantly influence its electronic and photophysical properties. For example, in some 1,3,5-trisubstituted pyrazolines, the aromatic ring at the 5-position can be nearly perpendicular to the pyrazoline ring, while the aromatic rings at the 1- and 3-positions are nearly coplanar, forming a conjugated π-system. mdpi.com

The stereochemistry of chiral centers within the molecule can also be unequivocally established through X-ray crystallography. nih.govscispace.commedjchem.com This is particularly important for biologically active compounds where specific stereoisomers may exhibit different activities.

The following table presents selected crystallographic data for a pyrazoline derivative, illustrating the type of geometric information that can be obtained.

| Compound | Dihedral Angle (Pyrazoline Ring vs. 5-position Aryl Ring) | Pyrazoline Ring Conformation | Reference |

| 1-acetyl-3-(4-methoxyphenyl)-5-(6-methoxy-2-naphthyl)-pyrazoline | 88.09° | Twisted | semanticscholar.orgmdpi.com |

| 1-(4-nitrophenyl)-3-(4-methoxyphenyl)-5-(6-methoxy-2-naphtyl)-pyrazoline | 71.26° | Twisted | semanticscholar.orgmdpi.com |

| 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloropropan-1-one | Not specified, but pyrazoline ring is slightly deviated. | Envelope | rasayanjournal.co.in |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H…O interactions, 3D layered structures)

Beyond the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules are arranged in the solid state. This includes the analysis of crystal packing and the various intermolecular interactions that stabilize the crystal lattice. These interactions can include classical hydrogen bonds, as well as weaker interactions such as C-H···O, C-H···F, and π-π stacking interactions. rasayanjournal.co.inmdpi.comnih.gov

Understanding the crystal packing is not only of fundamental interest in crystallography and crystal engineering but also has practical implications, as the solid-state arrangement of molecules can influence physical properties such as solubility, melting point, and solid-state fluorescence. nih.gov

The table below details the types of intermolecular interactions observed in the crystal structures of some pyrazoline derivatives.

| Compound/Derivative | Key Intermolecular Interactions | Resulting Supramolecular Structure | Reference |

| 1-acetyl-3-(4-methoxyphenyl)-5-(6-methoxy-2-naphthyl)-pyrazoline | C-H···O hydrogen bonds | Racemic chain motifs leading to a 3D structure | mdpi.com |

| 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloropropan-1-one | C-H···F and C-H···N hydrogen bonds, π-π interactions | Zig-zag network | rasayanjournal.co.in |

| 4-(3-(4-(decyloxy)phenyl)-1-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-diethylaniline | Intra/intermolecular C-H···F bonds | Non-planar configuration impeding π-π stacking | nih.gov |

| Novel pyrazoline compounds containing pyrazole (B372694) units | Face-to-face stacking of aromatic rings | 3D layered structures | researchgate.net |

Computational and Theoretical Chemistry Studies of 3,5,5 Trimethyl 2 Pyrazoline Systems

Ab Initio Methods for High-Level Calculations

While DFT is a workhorse for computational chemistry, ab initio (from first principles) methods are used when higher accuracy is required. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. mdpi.com These methods are computationally more demanding but can be crucial for obtaining accurate energy barriers and studying systems where DFT might be less reliable.

In the study of pyrazole (B372694) and pyrazoline systems, ab initio calculations have been used to corroborate DFT results and to provide benchmark values. mdpi.com For example, MP2/6-311++G** calculations have been used to evaluate substituent effects on the tautomeric equilibrium in pyrazoles, providing reliable energetic data that aligns with experimental trends. mdpi.com Similarly, trajectory simulations for pyrazoline denitrogenation have been performed using the Complete Active Space Self-Consistent Field (CASSCF) method, an ab initio approach suitable for studying bond-breaking processes and diradical intermediates. rsc.org

Theoretical Studies of Isomer Stability and Interconversion Barriers

Pyrazolines can exist as different isomers depending on the position of the double bond (1-, 2-, or 3-pyrazoline) and as different tautomers. Computational chemistry is ideally suited to determine the relative stabilities of these isomers by calculating their ground-state energies. mdpi.comresearchgate.net For most substitution patterns, 2-pyrazolines, such as 3,5,5-trimethyl-2-pyrazoline, are the most thermodynamically stable isomers. researchgate.net

Theoretical studies on substituted pyrazoles have shown that the stability of tautomers is highly dependent on the electronic nature of the substituents. mdpi.com Electron-donating groups like methyl (CH₃) are found to favor specific tautomeric forms. mdpi.com DFT and ab initio methods can be used to calculate the energy barriers for the interconversion between these isomers. For example, the activation energy for intramolecular proton transfer in pyrazoles has been calculated to be in the range of 47-55 kcal/mol, indicating a high barrier for uncatalyzed tautomerization. mdpi.com Similar calculations could precisely quantify the barriers for the isomerization of this compound to its 1- or 3-pyrazoline counterparts, providing insight into its kinetic persistence.

Simulation and Prediction of Spectroscopic Properties

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for the simulation and prediction of the spectroscopic properties of heterocyclic systems, including this compound and its derivatives. These theoretical calculations provide deep insights into the electronic structure and vibrational modes of molecules, allowing for the accurate prediction of various spectra such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis).

Theoretical vibrational frequency calculations are often performed to understand the molecular structure and are compared with experimental FT-IR spectra. psu.edu Methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to optimize molecular geometries and predict vibrational frequencies. psu.eduresearchgate.net The comparison between the calculated and experimental spectra aids in the precise assignment of vibrational bands to specific functional groups and modes of vibration. researchgate.net For pyrazoline derivatives, characteristic bands for C=N, C-N, and aromatic C=C stretching are often analyzed and corroborated with theoretical data. mdpi.comnih.gov

The prediction of NMR spectra is another significant application of computational studies. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the 1H and 13C NMR chemical shifts. scispace.com Theoretical studies focusing on the oxidation of pyrazolines, including experiments on this compound, have utilized computational comparisons of NMR data to elucidate reaction mechanisms. researchgate.net For instance, in the bromination of this compound, the interpretation of the NMR spectrum of the resulting product was critically supported by theoretical calculations to determine its structure. researchgate.net The calculated chemical shifts for the pyrazoline ring protons and carbons generally show good agreement with experimental data, confirming the 2-pyrazoline (B94618) structure. mdpi.comhanyang.ac.kr

Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). psu.edudntb.gov.ua These calculations can predict the absorption maxima (λmax) corresponding to electronic transitions like n→π* and π→π*. researchgate.nethanyang.ac.kr Studies on various pyrazoline derivatives show that TD-DFT calculations can successfully replicate the experimental UV-Vis spectra, identifying the principal electronic transitions responsible for the observed absorption bands. psu.edunih.gov For many 1,3,5-triaryl-2-pyrazolines, these methods have been used to understand their fluorescent properties, which are crucial for applications in organic light-emitting devices (OLEDs). nih.gov

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Assignment Description |

|---|---|---|---|

| H4a | 3.75 | 3.40 | Pyrazoline ring methylene (B1212753) proton |

| H4b | 3.23 | 3.03 | Pyrazoline ring methylene proton |

| Me7 | 1.35 | 1.10 | Methyl group at C5 |

| Me8 | 1.38 | 1.29 | Methyl group at C5 |

| H11 | 6.03 | 6.09 | Proton on N1-phenyl substituent |

Thermodynamic and Kinetic Data Determination through Theoretical Simulations

Theoretical simulations are pivotal in determining the thermodynamic and kinetic parameters that govern the synthesis and stability of this compound. researchgate.netresearchgate.net DFT calculations are extensively used to map reaction pathways, calculate activation energies, and determine thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.netsobereva.com

A notable application is the study of the intramolecular cyclization of 2-propyl ketazine to form this compound, a reaction catalyzed by protonic acid ionic liquids. researchgate.net In such studies, theoretical simulations complement experimental calorimetry to provide a comprehensive understanding of the reaction's thermodynamic profile. researchgate.netresearchgate.net Calculations can reveal the changes in enthalpy (ΔrH°) and Gibbs free energy (ΔrG°) as a function of temperature, indicating the reaction's spontaneity and feasibility under various conditions. researchgate.net For example, the conversion of ketazine to pyrazoline has been shown to be an exothermic process. researchgate.net

Kinetic data, primarily the activation energy barriers for reaction steps, are also determined through these computational models. rsc.org By locating the transition state structures on the potential energy surface, the energy barrier for a reaction can be calculated, offering insights into the reaction rate. nih.gov For the synthesis of pyrazoline derivatives, computational studies have helped to propose catalytic mechanisms by identifying key interactions, such as hydrogen bonding between a catalyst and the substrate, that lower the activation energy. researchgate.netresearchgate.net

Furthermore, theoretical calculations are used to assess the relative stability of different pyrazoline tautomers. It has been computationally demonstrated that Δ2-pyrazolines (4,5-dihydro-1H-pyrazoles), the class to which this compound belongs, are thermodynamically more stable than their Δ1- and Δ3-pyrazoline isomers. scispace.com These stability calculations, often performed at levels of theory like B3LYP/6-311++G(d,p), are crucial for predicting the predominant form of the molecule and understanding its reactivity. scispace.com

| Temperature (K) | Enthalpy Change (ΔrH°) (kJ/mol) | Gibbs Free Energy Change (ΔrG°) (kJ/mol) |

|---|---|---|

| 298.15 | -60.5 | -55.2 |

| 323.15 | -60.9 | -54.5 |

| 348.15 | -61.3 | -53.7 |

| 373.15 | -61.7 | -52.9 |

| 398.15 | -62.0 | -52.0 |

| 423.15 | -62.2 | -51.1 |

Structural Modification and Derivatization Strategies for 3,5,5 Trimethyl 2 Pyrazoline

Modification at Nitrogen Atoms (N1 and N2)

The nitrogen atoms in the pyrazoline ring, designated as N1 and N2, are key sites for chemical modification. The N1 position, being a secondary amine, readily undergoes reactions such as acylation and alkylation. The reactivity of these nitrogen atoms is influenced by the electronic environment of the ring and the nature of the attacking reagents.

Modifications at the N1 position can significantly expand the pharmacological profile of the resulting derivatives. For instance, the introduction of an acetyl group at the N1 position has been explored in the development of compounds with potential neurological applications. nih.gov The N-acetyl derivatives are often synthesized to enhance the biological activity of the parent compound. tandfonline.com

The basicity of the nitrogen atoms allows for protonation and quaternization reactions. csic.es The lone pair of electrons on the sp2-hybridized pyridine-like nitrogen (N2) makes it susceptible to electrophilic attack, while the pyrrole-like nitrogen (N1) can be deprotonated under basic conditions, facilitating further reactions. mdpi.com The regioselectivity of reactions at N1 versus N2 can be controlled by the reaction conditions and the electronic properties of the substituents on the pyrazoline ring. mdpi.com

Table 1: Examples of N1-Substituted 3,5,5-Trimethyl-2-pyrazoline Derivatives and their Significance

| N1-Substituent | Significance |

|---|---|

| Acetyl | Investigated for potential neurological activities. nih.gov |

| Formyl | Explored in the development of cytotoxic agents. mdpi.com |

Modification at Carbon Ring Positions (C3, C4, C5)

The carbon atoms of the pyrazoline ring—C3, C4, and C5—also present opportunities for structural diversification. The reactivity of these positions is dictated by the electronic nature of the pyrazoline ring and the existing substituents.

C3 Position: The C3 position is often substituted with various aryl or alkyl groups, which can be introduced during the synthesis of the pyrazoline ring, typically from the corresponding chalcone (B49325) precursor. koyauniversity.org The nature of the substituent at C3 can influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity and biological activity. tandfonline.com

C4 Position: The C4 position can be functionalized, although it is less commonly modified compared to C3 and C5. Reactions at this position can introduce additional stereocenters and modulate the ring conformation.

The introduction of different substituents at these carbon positions allows for the exploration of structure-activity relationships. For example, the presence of electron-withdrawing or electron-donating groups on an aryl substituent at C3 can significantly alter the compound's biological profile. tandfonline.com

Table 2: Influence of Carbon Ring Modifications on Properties

| Position | Type of Modification | Impact |

|---|---|---|

| C3 | Aryl/Alkyl substitution | Influences electronic properties and biological activity. tandfonline.com |

| C4 | Functionalization | Can introduce stereocenters and affect ring conformation. |

Synthesis of Polycyclic and Spiro-Pyrazoline Systems Incorporating the 3,5,5-Trimethyl Motif

The this compound core can be incorporated into more complex polycyclic and spirocyclic systems. These advanced derivatization strategies lead to molecules with unique three-dimensional structures and potentially novel biological activities.

Polycyclic Systems: Fused heterocyclic systems can be constructed by annulating another ring onto the pyrazoline core. For example, reactions involving bifunctional reagents can lead to the formation of pyrazolopyrimidines or other fused heterocycles. mdpi.com The synthesis of such compounds often involves the initial formation of a functionalized pyrazoline that can undergo subsequent intramolecular cyclization.

Spiro-Pyrazoline Systems: Spiro compounds, where one carbon atom is common to two rings, represent another important class of derivatives. The synthesis of spiro-pyrazolines often involves the 1,3-dipolar cycloaddition of a nitrile imine with an exocyclic methylene (B1212753) compound. nih.govscispace.com For instance, the reaction of 2-methylene-1,3,3-trimethylindoline with a nitrile imine can lead to a spiro-pyrazoline intermediate. nih.gov These spiro-pyrazolines can sometimes undergo further rearrangements to form other heterocyclic structures. nih.govscispace.com The synthesis of spiro-pyrazolines can be highly regioselective and stereoselective, offering control over the final molecular architecture. nih.gov

The formation of these complex structures opens up new avenues for drug discovery, as the rigid and well-defined spatial arrangement of atoms in polycyclic and spirocyclic systems can lead to high-affinity interactions with biological targets.

Table 3: Synthetic Approaches to Polycyclic and Spiro-Pyrazoline Systems

| System | Synthetic Strategy | Key Features |

|---|---|---|

| Polycyclic | Annulation reactions on the pyrazoline ring | Creates fused heterocyclic systems with extended conjugation. mdpi.com |

Formation of Hybrid Molecules with Other Heterocyclic Systems (e.g., Triazines, Coumarins, Thiazolidinones, Thiophenes)

A powerful strategy in medicinal chemistry is the creation of hybrid molecules, which combine two or more pharmacophoric units into a single entity. The this compound moiety has been successfully linked to various other heterocyclic systems to generate novel compounds with enhanced or synergistic biological activities.

Triazine Hybrids: The 1,3,5-triazine (B166579) ring is a known pharmacophore present in several anticancer drugs. nih.gov Hybrid molecules incorporating both the this compound and a 2,4-diamino-1,3,5-triazine moiety have been synthesized and evaluated for their cytotoxic properties. mdpi.comnih.govmug.edu.pl For example, 2-amino-6-bromomethyl-4-(this compound)-1,3,5-triazine has been identified as a lead structure for the development of anticancer agents. scispace.com

Coumarin (B35378) Hybrids: Coumarins are a class of naturally occurring compounds with a wide range of biological activities. mdpi.com Hybrid molecules linking the pyrazoline ring to a coumarin or 2-imino-coumarin scaffold have been synthesized. nih.govrsc.org These hybrids are designed to combine the pharmacological properties of both heterocyclic systems, potentially leading to a synergistic effect. nih.gov

Thiazolidinone Hybrids: Thiazolidinones are another important class of heterocyclic compounds with diverse pharmacological activities, including anticancer and antimicrobial effects. mdpi.com The conjugation of a pyrazoline moiety with a thiazolidinone ring has led to the development of potent anticancer agents. nih.govacs.org These hybrid molecules often exhibit significant cytotoxic activity against various cancer cell lines. nih.gov

Thiophene (B33073) Hybrids: The thiophene ring is a key structural component of many bioactive molecules. nih.gov The synthesis of thiophene-containing pyrazoline derivatives has been explored to create novel compounds with potential therapeutic applications. For instance, triaryl pyrazoline derivatives containing a thiophene moiety have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.gov

Table 4: Examples of this compound Hybrid Molecules

| Hybrid System | Linked Heterocycle | Potential Application |

|---|---|---|

| Pyrazoline-Triazine | 1,3,5-Triazine | Anticancer mdpi.comnih.govmug.edu.plscispace.com |

| Pyrazoline-Coumarin | Coumarin/2-Imino-coumarin | Anticancer nih.govrsc.org |

| Pyrazoline-Thiazolidinone | Thiazolidinone | Anticancer, Antimicrobial mdpi.comnih.govacs.org |

Influence of Substituents on Chemical Reactivity and Intrinsic Properties

The nature and position of substituents on the this compound ring have a profound influence on its chemical reactivity and intrinsic properties. These effects are crucial for understanding the molecule's behavior and for designing derivatives with specific characteristics.

Chemical Reactivity: The electronic properties of substituents can significantly alter the reactivity of the pyrazoline ring. Electron-donating groups (EDGs) increase the electron density of the ring system, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can affect the rates of various reactions, including cycloadditions and substitutions. koyauniversity.org For example, in the synthesis of pyrazolines from chalcones, the rate of reaction is highest for chalcones bearing an electron-donating group and lowest for those with an electron-withdrawing group. koyauniversity.org

The steric bulk of substituents can also play a major role in determining the regioselectivity and stereoselectivity of reactions. Large, bulky groups can hinder the approach of reagents to certain positions, thereby directing the reaction to less sterically crowded sites.

Intrinsic Properties: Substituents can modulate a wide range of intrinsic properties, including:

Photophysical Properties: Pyrazolines are known for their fluorescent properties, and the nature of substituents at the N1, C3, and C5 positions can influence the intramolecular charge transfer processes that govern these properties. scielo.br The presence of an electron-donating group at N1 coupled with an electron-accepting group at C3 can enhance fluorescence through an extended conjugated system. scielo.br

Solubility: The introduction of polar or nonpolar substituents can alter the solubility of the compound in different solvents. For instance, increasing the length of an alkyl chain on the molecule can decrease its solubility in polar solvents. researchgate.net

Biological Activity: The type and position of substituents are critical determinants of a compound's biological activity. Halogen substituents, for example, have been shown to influence the antimicrobial activity of pyrazolines. wisdomlib.org The substitution pattern on aryl rings attached to the pyrazoline core can dramatically impact the compound's efficacy as an anticancer or antimicrobial agent. tandfonline.com

Table 5: Effect of Substituents on the Properties of this compound Derivatives

| Substituent Type | Effect on Reactivity | Effect on Intrinsic Properties |

|---|---|---|

| Electron-Donating Groups (EDGs) | Increase reactivity towards electrophiles. koyauniversity.org | Can enhance fluorescence and influence biological activity. scielo.br |

| Electron-Withdrawing Groups (EWGs) | Decrease reactivity towards electrophiles. koyauniversity.org | Can modulate biological activity, often enhancing antimicrobial effects. tandfonline.com |

| Bulky Groups | Introduce steric hindrance, affecting regioselectivity. | Can influence molecular conformation and receptor binding. |

Advanced Applications and Material Science Research of 3,5,5 Trimethyl 2 Pyrazoline and Its Derivatives Excluding Biological/medicinal

Fluorescent Probes and Fluorophores

Pyrazoline derivatives are a significant class of fluorescent dyes, primarily due to their robust fluorescence, often in the blue-green region of the spectrum, and their amenability to structural modification. rsc.orgresearchgate.net The core pyrazoline structure acts as an effective fluorophore, and its derivatives are widely developed for use as fluorescent probes and labels. mdpi.comnih.gov These compounds combine favorable photophysical properties with the potential for dynamic applications in chemistry and materials science. rsc.org The design of novel fluorescent heterocyclic dyes is a prominent research area, with pyrazolines enjoying brisk growth due to their exciting electronic properties and role in charge transfer processes. rsc.org

The optical characteristics of pyrazoline-based fluorophores can be precisely controlled through strategic molecular design. The tunability of their photophysical properties is a key factor in their widespread application. rsc.org

Key design principles include:

Substitution Pattern: The photophysical behavior of pyrazoline compounds is significantly influenced by the nature and position of substituents on the heterocyclic ring and any appended aryl rings. rsc.org

N-1 Position: Varying the substituents attached to the N-1 nitrogen atom can induce relevant changes in the photophysical properties. rsc.org

C-3 and C-5 Positions: Altering the substitution pattern on the C-3 and C-5 phenyl rings is another effective method for refining the optical properties. For instance, two pyrazoline structures with the same parent nucleus but different substituents on the C-5 phenyl ring can show significant contrast in their maximum emission wavelengths and intensity. rsc.org

Electron Donating and Accepting Groups: The incorporation of both electron-donating (e.g., -CH₃, -OCH₃) and electron-accepting (e.g., -NO₂, -CN) groups within the same molecule can lead to intramolecular charge transfer (ICT). rsc.orgrsc.org This push-pull system enhances conjugation, improves optical properties, and often results in red-shifted absorption spectra and lower HOMO-LUMO energy levels. rsc.org

Incorporation of Other Chromophores: The desired properties for specific applications can be achieved by incorporating other chromophoric units into the pyrazoline structure, either as a fusion partner or as a substituent on a side-chain. rsc.org This can extend the conjugation length and modify the electronic transitions.

Heterocyclic Terminals: Introducing different heterocyclic groups, such as thiophene (B33073), furan, or pyridine, can successfully induce major effects on the optical properties of compounds with a pyrazoline skeleton. rsc.org

Solvent Effects (Solvatochromism): The polarity of the solvent can significantly influence the photophysical behavior of pyrazoline derivatives, a phenomenon known as solvatochromism. rsc.org Many derivatives exhibit positive solvatochromism, where the emission wavelength shifts to a longer wavelength (a red shift) as the solvent polarity increases. wlv.ac.uk This is an important consideration in the design of probes for specific environments.

In-situ Fluorophore Generation: An advanced design strategy involves the creation of the pyrazoline fluorophore at a specific time and location. This can be achieved through photoactivatable reactions, such as an intramolecular tetrazole-alkene cycloaddition ("photoclick chemistry"), which generates a highly fluorescent pyrazoline from a non-fluorescent precursor upon irradiation with light. nih.gov This approach offers high-resolution spatial and temporal control.

Table 1: Influence of Molecular Design on Photophysical Properties of Pyrazoline Derivatives

| Design Principle | Effect on Properties | Example Application | Source |

| Substitution Pattern | Alters wavelength and intensity of absorption/emission. | General Fluorophore Design | rsc.org |

| Push-Pull System | Induces Intramolecular Charge Transfer (ICT), red-shifts spectra, enhances optical properties. | Viscosity-sensitive probes, NLO materials | rsc.orgrsc.org |

| Heterocyclic Terminals | Modifies electronic structure and optical properties. | Tuning emission color | rsc.org |

| Solvent Polarity | Causes spectral shifts (solvatochromism). | Environment-sensing probes | rsc.orgwlv.ac.uk |

| Photo-activation | Generates fluorophore in-situ for "turn-on" fluorescence. | Spatially controlled labeling | nih.gov |

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) where fluorescence is diminished in the solid state or at high concentrations, a class of pyrazoline derivatives exhibits the opposite effect: Aggregation-Induced Emission Enhancement (AIEE). rsc.orgbeilstein-journals.org In these molecules, emission is weak in dilute solutions but becomes strong in the aggregated state. rsc.orgresearchgate.net

The mechanism behind AIEE is primarily the restriction of intramolecular rotation (RIR) and vibration (RIV) in the aggregated state. researchgate.net In solution, the molecules can undergo non-radiative decay through molecular motions. When aggregated, these motions are physically hindered, which blocks the non-radiative pathways and forces the excited state to decay via fluorescence, thus enhancing the emission intensity. beilstein-journals.orgresearchgate.net

This property is often observed when a poor solvent (like water) is added to a solution of the AIEE-active compound in a good solvent (like THF), causing the molecules to form nanoaggregates. rsc.orgresearchgate.net For example, certain tripodal pyrazole-based ligands are weakly fluorescent in THF, but their fluorescence intensity increases upon the addition of water. rsc.org AIEE is a highly desirable property for applications in solid-state lighting devices and for developing "turn-on" sensors. nih.gov

Mechanochromoluminescence is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. Certain pyrazoline derivatives have been shown to exhibit reversible MFC. researchgate.net

In a study on arylpyrazoline derivatives, a compound was observed to display reversible MFC behaviors. researchgate.net This means that the change in emission color upon applying mechanical force can be reversed by a subsequent treatment, such as heating or fuming with a solvent, which restores the original crystalline packing. The underlying mechanism involves the disruption of the stable crystal lattice packing upon grinding, leading to a metastable, amorphous state with different intermolecular interactions and thus a different fluorescence emission. The reversibility indicates that the molecule can switch between two or more distinct solid-state packing arrangements, each with a characteristic emission profile. This property is of great interest for applications in pressure sensors, security inks, and data storage.

Aggregation-Induced Emission Enhancement (AIEE)

Chemo-sensors and Sensing Applications

The tunable fluorescence of pyrazoline derivatives makes them excellent candidates for the development of chemo-sensors for detecting a variety of analytes, particularly metal ions and nitroaromatic compounds. rsc.orgtandfonline.comnih.gov These sensors typically operate via fluorescence "turn-on" or "turn-off" mechanisms. nih.gov The unique structure of pyrazolines, featuring both electron-donating and accepting sites, facilitates interactions with analytes through mechanisms like intramolecular charge transfer (ICT), ligand-to-metal charge transfer (LMCT), and chelation-enhanced quenching (CHEQ). tandfonline.comnih.gov

The design of these sensors involves incorporating a specific recognition moiety (a binding site) into the pyrazoline fluorophore. For example, a phenolic group at the 3-position of the pyrazoline ring can serve as a binding site for metal ions like Al³⁺. rsc.org The binding event alters the electronic properties of the fluorophore, causing a detectable change in the fluorescence signal. Pyrazoline-based sensors have demonstrated high selectivity and sensitivity for a range of metal ions, including Al³⁺, Cu²⁺, Fe³⁺, and Hg²⁺. nih.govrsc.orgnih.govresearchgate.net

Beyond metal ions, pyrazoline probes have been developed for detecting other environmentally and industrially important substances. A 2-pyrazoline (B94618) containing a benzothiazole (B30560) ring was synthesized for the effective identification of picric acid, a highly explosive nitroaromatic compound, via fluorescence quenching. nih.gov The detection limit for this sensor was in the micromolar range. nih.gov

Table 2: Examples of Pyrazoline-Based Chemosensors

| Pyrazoline Derivative Feature | Target Analyte | Sensing Mechanism | Source |

| Pyrene-appended with phenolic group | Al³⁺ | Fluorescence enhancement | rsc.org |

| Pyridine-pyrazole structure | Al³⁺ | Colorimetric and fluorescence change | nih.gov |

| General pyrazoline structure | Fe³⁺ | Chelation-Enhanced Quenching (CHEQ) | tandfonline.com |

| Benzothiazole-containing pyrazoline | Picric Acid | Fluorescence quenching (PET/FRET) | nih.gov |

| General pyrazoline structure | Cu²⁺ | Fluorescence quenching or enhancement | nih.govresearchgate.net |

| Tripodal pyrazole (B372694) (AIEE-active) | Nitroaromatics | Fluorescence quenching | rsc.org |

Applications in Optical and Electronic Materials

The favorable electronic and photophysical properties of pyrazoline derivatives extend their use into various optical and electronic materials. rsc.orgresearchgate.net They are noted for their high hole-transport efficiency, which makes them suitable for use as hole-transport materials in organic electronic devices like Organic Light Emitting Diodes (OLEDs) and in electrophotography. researchgate.netresearchgate.net Furthermore, their strong luminescence has led to their consideration for use in solar cells and non-linear optical (NLO) devices. researchgate.net Pyrazoline-based fluorophores have also been incorporated into polymer matrices to create plastic scintillators, which are materials that emit light upon exposure to ionizing radiation and are used for radiation detection. google.com

One of the most established industrial applications of pyrazoline derivatives is as fluorescent whitening agents (FWAs), also known as optical brighteners. rsc.orgmdpi.comtheasengineers.com These compounds are used extensively in the textile, paper, and plastics industries to enhance the appearance of materials by making them seem whiter and brighter. theasengineers.comstppgroup.com

FWAs function by absorbing light in the non-visible ultraviolet (UV) range (typically 340-370 nm) and re-emitting it as visible blue light (typically 420-470 nm). theasengineers.comstppgroup.com This emitted blue light masks the inherent yellowish tint of many materials, resulting in a brighter, cleaner, and whiter appearance. stppgroup.com Pyrazoline derivatives are particularly known for their high fluorescence and brightening efficiency. theasengineers.com They have been successfully applied to brighten synthetic fibers such as polyamides (e.g., nylon), as well as in paper manufacturing to increase brightness and improve print quality. theasengineers.comgoogle.com Patents from several decades ago describe the synthesis and application of various substituted pyrazolines for the optical brightening of nylon and other polyamide fabrics, highlighting their long-standing importance in this field. google.comgoogle.com

Semiconducting Properties and Material Stability

Pyrazoline derivatives are recognized for their intrinsic electronic and photophysical properties, which makes them promising candidates for use in organic electronics. researchgate.net These five-membered, nitrogen-containing heterocyclic compounds often exhibit high hole-transport efficiency, excellent blue emission, and high quantum yields. researchgate.net These characteristics are critical for applications in organic light-emitting diodes (OLEDs), where they can function as hole-transport materials or as fluorescent emitters. researchgate.netmdpi.com